molecular formula C12H17NO3 B13052657 (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine

(1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine

Cat. No.: B13052657
M. Wt: 223.27 g/mol
InChI Key: MGKVSZBPSGXJNB-VIFPVBQESA-N
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Description

(1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and a suitable amine.

    Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(1S)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C12H17NO3/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h5-7,9H,1,13H2,2-4H3/t9-/m0/s1

InChI Key

MGKVSZBPSGXJNB-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H](C=C)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C=C)N

Origin of Product

United States

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